N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
Overview
Description
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide is 370.10996162 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Studies
- Crystallography and Comparative Analysis : The study of crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which share structural features with the compound , provides insights into the molecular configurations and potential interactions of similar compounds. These findings contribute to the understanding of molecular stability and reactivity, critical for the development of new materials and drugs (Galushchinskiy et al., 2017).
Synthesis and Medicinal Chemistry
- Benzothiazole Derivatives as Anti-inflammatory and Analgesic Agents : Synthesis of novel compounds derived from visnaginone and khellinone, indicating potential for anti-inflammatory and analgesic applications. Such research underscores the versatility of benzothiazole derivatives in medicinal chemistry and their potential as leads for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
- Design and Synthesis of Chemotherapeutic Agents : The development of hydrazide and oxadiazole derivatives, including those related to benzothiazole structures, demonstrates the compound's relevance in the design of new chemotherapeutic agents. These compounds have been evaluated for their antimicrobial and antiproliferative activity against human tumor cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Kaya et al., 2017).
Molecular Docking and Ligand Interactions
- Spectroscopic and Quantum Mechanical Studies : Investigations into the ligand-protein interactions of bioactive benzothiazolinone acetamide analogs shed light on their binding affinities and mechanisms. These studies are essential for understanding how such compounds interact with biological targets, which is crucial for drug design and discovery (Mary et al., 2020).
Photovoltaic Efficiency and NLO Activity
- Photovoltaic Efficiency Modeling : The photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, examining their potential as photosensitizers in dye-sensitized solar cells (DSSCs), illustrates the compound's applicability beyond medicinal chemistry into material science. These findings contribute to the exploration of new materials for sustainable energy solutions (Mary et al., 2020).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-12-6-7-14-15(9-12)26-18(19-14)20-16(23)10-22-17(24)8-11-4-2-3-5-13(11)21-22/h6-9H,2-5,10H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYJZUUAZCFKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=C4CCCCC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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